N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-20-13-6-3-2-5-12(13)11-14(20)16(21)18-8-9-19-17(22)15-7-4-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
ZLCDFNOGFMDENQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Indole Functionalization
A CuI-K₃PO₄-DMF system facilitates N-alkylation of indole-3-carboxylates, though this method is less common for 2-carboxamides.
Solid-Phase Synthesis for High-Throughput Production
Immobilized indole derivatives on Wang resin allow sequential amide couplings, but scalability remains a challenge.
Comparative Analysis of Methods
Optimization Strategies
-
Catalytic Improvements : Using DMAP (4-dimethylaminopyridine) accelerates acylation steps.
-
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
-
Yield Enhancement : Recrystallization with EtOAc/hexane improves purity to >98%.
Analytical Characterization
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, indole-H), 7.65 (d, J = 8.0 Hz, 1H), 7.42–7.38 (m, 1H), 6.85 (s, 1H, furan-H).
-
MS : [M+H]⁺ m/z 388.2 (calculated: 387.4).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors through hydrogen bonding and π-π interactions. The furan-2-ylcarbonyl group can further enhance these interactions by providing additional binding sites . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the Carboxamide Nitrogen
The target compound’s furan-2-ylcarbonyl group distinguishes it from analogs with bulkier or electronically distinct substituents:
- Benzophenone Derivatives: Compounds like N-(4-benzoylphenyl)-1-methyl-1H-indole-2-carboxamide () feature benzophenone groups, which introduce extended aromatic systems. These substituents enhance lipophilicity and may improve target binding through hydrophobic interactions but could reduce solubility compared to the furan-based derivative .
- Fluorophenyl Analogs: N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide () replaces furan with a 4-fluorophenyl group. The fluorine atom’s electronegativity may enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
Table 1: Substituent Comparison
Modifications at the Indole Nitrogen
The 1-methyl group on the indole nitrogen is a common feature in analogs (e.g., ), but substitutions like cyanomethyl () or benzyl () alter steric and electronic profiles:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The furan group’s moderate hydrophobicity (clogP ~2.5, estimated) may balance solubility and membrane permeability better than highly lipophilic benzophenone derivatives (clogP >3) .
- Metabolic Stability: Fluorinated analogs () and cyanomethyl derivatives () are designed to resist oxidative metabolism, whereas the furan moiety may undergo hepatic oxidation, necessitating structural optimization .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods in and , but yields (e.g., 39.7% in ) suggest challenges in scaling compared to simpler analogs .
Biological Activity
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound with significant potential for biological activity, particularly in the modulation of cannabinoid receptors. Its unique structural features, including an indole ring and a furan-2-ylcarbonyl group, suggest diverse therapeutic applications, especially in pain management and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O3, with a molecular weight of approximately 387.4 g/mol. The compound's complexity rating is 415, indicating a sophisticated structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.4 g/mol |
| Complexity Rating | 415 |
Research indicates that this compound interacts primarily with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and neuroprotection.
Structure-Activity Relationship (SAR)
Studies focusing on the structure-activity relationship reveal that modifications to the indole and furan moieties can significantly affect the compound's efficacy. For instance, variations in the substituents on the indole ring have been shown to enhance receptor affinity and activation potential.
Cannabinoid Receptor Modulation
The compound has been evaluated for its ability to modulate cannabinoid receptor activity through fluorometric imaging plate reader assays. These assays measure calcium mobilization as an indicator of receptor activation. Preliminary findings suggest that this compound can effectively activate both CB1 and CB2 receptors, indicating its potential as a therapeutic agent in cannabinoid signaling pathways.
Case Studies
- Pain Management : In preclinical studies, the compound demonstrated significant analgesic effects in rodent models of pain. The modulation of CB1 receptors was linked to reduced pain perception.
- Neuroprotection : Research has shown that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its ability to activate CB2 receptors has been associated with reduced inflammation and neuronal cell death.
Comparative Analysis with Similar Compounds
Several compounds structurally similar to this compound have been identified and studied for their biological activities:
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| N-{2-[furan-2-carbonyl)amino]ethyl}-1H-indole | Indole ring, furan carbonyl | Cannabinoid receptor modulation |
| 5-(4-Chloro)-1-(4-methylbenzyl)-N-fenchyl-pyrazole | Pyrazole core | Antitumor activity against various cancers |
| Cycloartane derivatives | Cycloartane structure | Anticancer activity, particularly in prostate cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
